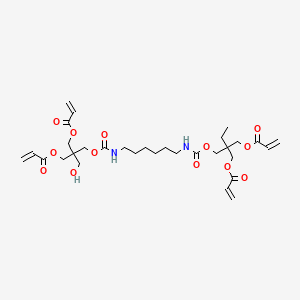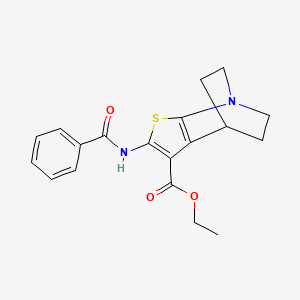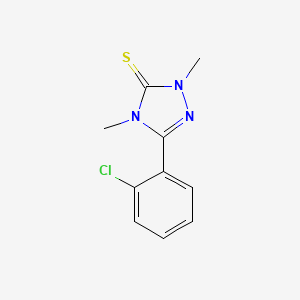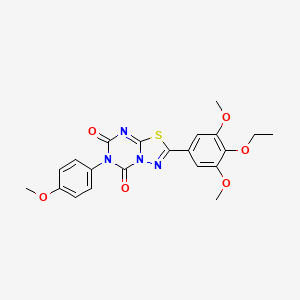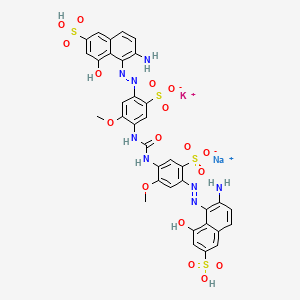
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane is a complex organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of p-chlorophenyl derivatives with silicon-containing reagents under controlled conditions. One common method involves the use of chlorosilanes and thiourea derivatives, which react to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase efficiency and yield. Continuous flow reactors and other advanced chemical engineering techniques may be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenyl)-2-methyl-1-thia-3-aza-2-silacyclopentane: shares similarities with other organosilicon compounds that contain sulfur and nitrogen atoms.
Thiazoles: These compounds also contain sulfur and nitrogen and have diverse biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit various chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of silicon, sulfur, nitrogen, and chlorine atoms within a cyclic structure
Properties
CAS No. |
84260-43-5 |
|---|---|
Molecular Formula |
C9H12ClNSSi |
Molecular Weight |
229.80 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C9H12ClNSSi/c1-13(11-6-7-12-13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI Key |
LIARZJZNJIDLJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(NCCS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


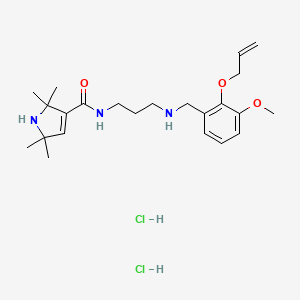
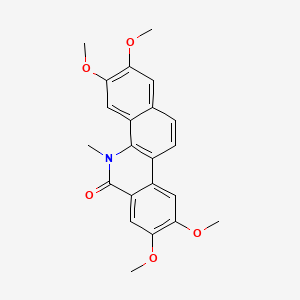


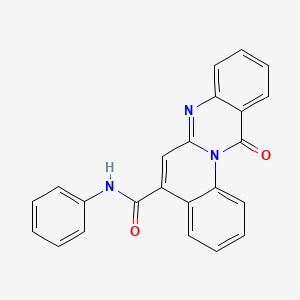
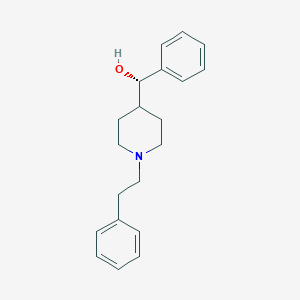
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)

